Cas no 2228591-41-9 (3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine)

3-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a pyrazole-oxazole hybrid structure. Its key advantages include a stable nitro-substituted pyrazole core coupled with an amino-functionalized oxazole moiety, making it a versatile intermediate in medicinal and agrochemical synthesis. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the amino group offers further derivatization potential. This compound exhibits good thermal stability and solubility in polar organic solvents, facilitating its use in multi-step synthetic pathways. Its structural motifs are valuable in the development of bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents.
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine structure
2228591-41-9 structure
Product Name:3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine
CAS No:2228591-41-9
MF:C7H7N5O3
MW:209.162180185318
CID:6352374
PubChem ID:165855442
Update Time:2025-05-19

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine
    • EN300-1802034
    • 2228591-41-9
    • Inchi: 1S/C7H7N5O3/c1-11-7(4-2-6(8)15-10-4)5(3-9-11)12(13)14/h2-3H,8H2,1H3
    • InChI Key: OKFWUMAOMGXMJJ-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C2=C(C=NN2C)[N+](=O)[O-])=N1)N

Computed Properties

  • Exact Mass: 209.05488910g/mol
  • Monoisotopic Mass: 209.05488910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 116Ų

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine Pricemore >>

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$1296.0 2023-09-19
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Additional information on 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine

Research Brief on 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine (CAS: 2228591-41-9): Recent Advances and Applications

The compound 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine (CAS: 2228591-41-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the compound's role as a versatile scaffold in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting JAK2 kinases, which are implicated in various hematologic malignancies. The nitro-pyrazole moiety was found to be crucial for binding affinity, while the oxazol-5-amine group contributed to solubility and pharmacokinetic properties.

In terms of synthetic approaches, a novel one-pot methodology was reported in ACS Omega (2023) that improved the yield of 2228591-41-9 to 78% while reducing purification steps. This advancement is particularly significant for scaling up production for preclinical studies. The optimized route involves a [3+2] cycloaddition between 1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde and hydroxylamine, followed by oxidative cyclization.

Structural-activity relationship (SAR) studies have revealed that modifications at the 1-methyl position of the pyrazole ring can dramatically alter target selectivity. Researchers at the University of Tokyo recently identified analogs with 100-fold selectivity between JAK2 and JAK3 isoforms, suggesting potential for developing more specific therapeutics. These findings were presented at the 2023 International Conference on Chemical Biology.

From a drug development perspective, preliminary ADMET studies indicate favorable properties for 2228591-41-9, including good membrane permeability (Papp > 10 × 10^-6 cm/s in Caco-2 assays) and moderate plasma protein binding (∼75%). However, metabolic stability in human liver microsomes remains an area for improvement, with a half-life of approximately 30 minutes.

Emerging applications extend beyond oncology, with recent patent filings (WO2023187654) disclosing uses in inflammatory diseases. The compound's ability to modulate NF-κB signaling pathways suggests potential in conditions like rheumatoid arthritis and inflammatory bowel disease. These findings position 2228591-41-9 as a promising multi-target therapeutic candidate warranting further investigation.

In conclusion, 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine represents a chemically tractable scaffold with demonstrated biological relevance across multiple therapeutic areas. Ongoing research efforts are focused on optimizing its pharmacokinetic profile and expanding its therapeutic indications through targeted structural modifications.

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